![molecular formula C15H21NO4 B1333088 3-[(叔丁氧羰基)氨基]-3-(3-甲基苯基)丙酸 CAS No. 284493-57-8](/img/structure/B1333088.png)

3-[(叔丁氧羰基)氨基]-3-(3-甲基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

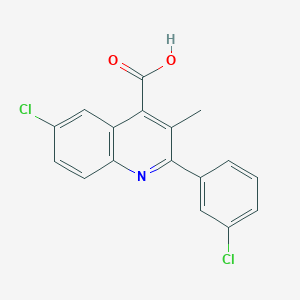

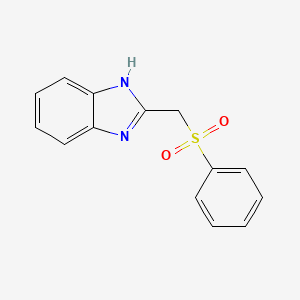

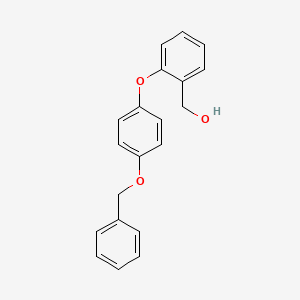

The compound of interest, 3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid, is a derivative of propanoic acid with a tert-butoxycarbonyl-protected amino group and a 3-methylphenyl substituent. This structure suggests that it could be a building block in peptide synthesis or a potential intermediate in organic synthesis, given the presence of the protective group which is commonly used to protect amines during chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved from L-cystine in a 67% overall yield through esterification, amine protection, and thiol protection . Similarly, the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid involved coupling a protected glycine derivative with a bromomethyl isoxazolinone, followed by hydrolysis to yield the final product with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with multiple chiral centers and functional groups. For instance, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine revealed a folded conformation with perpendicular phenyl rings and a strong intermolecular hydrogen bond between the carboxylate hydroxyl group and the urethane carbonyl group . Such detailed structural information is crucial for understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Compounds with tert-butoxycarbonyl protection are typically involved in reactions where the amine functionality needs to be preserved. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate underwent acid-catalyzed substitution reactions with various amines, leading to a range of N-substituted products . These reactions demonstrate the versatility of tert-butoxycarbonyl-protected amino acids in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxycarbonyl-protected amino acids are influenced by the protective group and the side chains. The tert-butoxycarbonyl group is known for its stability under a variety of conditions and its ease of removal under acidic conditions. The presence of a 3-methylphenyl group could contribute to the hydrophobic character of the compound and potentially affect its solubility in organic solvents.

科学研究应用

1. 有机酸分析在厌氧古菌研究中的应用

Rimbault等人(1993年)的研究探讨了热嗜硫厌氧古菌培养物中的有机酸。这包括使用气相色谱和质谱分析与所讨论化合物相关的丙酸衍生物,有助于理解这类古菌的代谢途径(Rimbault et al., 1993)。

2. 手性选择性合成在神经兴奋剂类似物制备中的应用

Pajouhesh等人(2000年)报告了神经兴奋剂类似物的手性选择性合成,利用叔丁氧羰基衍生物作为中间体。这突显了这类化合物在合成生物活性分子中的作用(Pajouhesh et al., 2000)。

3. 合成生物素生产关键中间体的作用

秦等人(2014年)合成了生产生物素所必需的一个关键中间体,生物素是一种重要的水溶性维生素。这个过程涉及叔丁氧羰基氨基丙酸酯衍生物,强调了该化合物在重要营养素合成中的重要性(Qin et al., 2014)。

4. 肽的构象在晶体学中的研究

Jankowska等人(2002年)分析了类似于3-[(叔丁氧羰基)氨基]-3-(3-甲基苯基)丙酸的化合物的晶体结构。他们的研究旨在了解N-甲基化如何影响肽的构象,展示了该化合物在结构生物学中的相关性(Jankowska et al., 2002)。

5. 胺的N-叔丁氧羰基化

Heydari等人(2007年)探讨了胺的N-叔丁氧羰基化,这是在制药化学中合成受保护胺基团的关键过程。这个过程使用类似于3-[(叔丁氧羰基)氨基]-3-(3-甲基苯基)丙酸的化合物,表明其在复杂有机合成中的实用性(Heydari et al., 2007)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICHKLMIOJEDAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377433 |

Source

|

| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

CAS RN |

284493-57-8 |

Source

|

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)